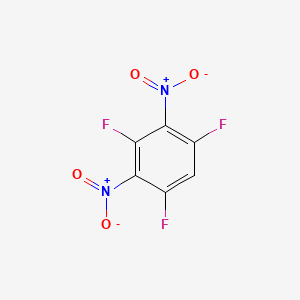

1,3,5-Trifluoro-2,4-dinitrobenzene

Vue d'ensemble

Description

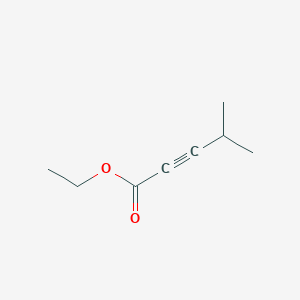

1,3,5-Trifluoro-2,4-dinitrobenzene is a fluoronitrobenzene . It’s an important pharmaceutical intermediate . It has a molecular weight of 222.08 .

Synthesis Analysis

The synthesis of this compound involves a reaction in sulfuric acid, where nitric acid is added dropwise at 0°C. The reaction mixture is stirred at 0°C for 2 hours. After the reaction is complete, the mixture is transferred to ice and the product is extracted with ethyl acetate .Molecular Structure Analysis

The structure of this compound can be viewed using a 2D Mol file or a computed 3D SD file . The C−I bond lengths, C−I⋯N halogen bond lengths (I⋯N distances), and C−I⋯N halogen bond strengths have been calculated at the ω B97X-D/def2-TZVPP level of theory .Chemical Reactions Analysis

This compound exhibits high reactivity towards nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

This compound has a boiling point of 182-185 °C and a melting point of 3.5 °C. It has a density of 1.514 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Novel Derivatives : Research has led to the synthesis of novel derivatives from dinitrobenzenes, including 1,3,5-Trifluoro-2,4-dinitrobenzene. These derivatives show potential for further chemical applications, including the synthesis of benzo [1,5] oxazepin-4-one-based compounds, potentially useful in therapeutic applications (Wang et al., 2008).

Chemical Reactivity Studies : Investigations into the chemical reactivity of nitrobenzene derivatives, including this compound, have provided insights into their behavior in different chemical environments. This includes studies on nucleophilic aromatic substitution reactions and the influence of substituents like the trifluoromethyl group on reactivity (Isanbor & Babatunde, 2019).

Vibrational Spectra Analysis : Research on the vibrational spectra of related compounds, such as 1,5-Difluoro-2,4-dinitrobenzene, aids in understanding the physical properties and potential applications of these compounds in materials science (Seshadri & Padmavathy, 2017).

Material Science and Engineering

Hyperbranched Poly(arylene ether)s Synthesis : The synthesis of hyperbranched poly(arylene ether)s from trifluoro monomers, including 1,3,5-Tris(4-fluoro-3-trifluoromethylphenyl)benzene, demonstrates the potential of these compounds in creating high molecular weight polymers with excellent thermal stability (Banerjee et al., 2009).

Formation of Sensitive Impurities in Explosives : In the manufacture of high-explosives, derivatives of nitrobenzene, such as 1,3,5-triamino-2-chloro-4,6-dinitrobenzene, have been identified as sensitive impurities, highlighting the importance of understanding the chemistry of these compounds for safety in explosive manufacturing (Nandi et al., 2012).

Environmental Science

- Sorption Mechanisms Study : Studies on the sorption mechanisms of nitroaromatic compounds, like 1,3,5-trinitrobenzene, on smectite using spectroscopic techniques have provided insights into environmental remediation processes and the interactions of these compounds with soil components (Johnston et al., 2001).

Safety and Hazards

Orientations Futures

Fluorodinitrobenzenes, including 1,3,5-Trifluoro-2,4-dinitrobenzene, have been studied for their effects on the energy and safety of energetic compounds. These compounds exhibit comparable detonation properties to those of 2,4,6-trinitrotoluene (TNT) due to the significantly increased density of fluorine introduced. Their low sensitivity along with different melting points make them potential candidates for different allocation .

Propriétés

IUPAC Name |

1,3,5-trifluoro-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMQRMFXSRLCQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278829 | |

| Record name | 1,3,5-trifluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

392-51-8 | |

| Record name | NSC10236 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-trifluoro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)